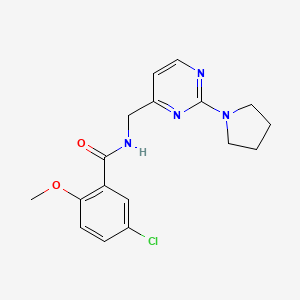

5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound has been studied . This provides insights into the molecular structure of “this compound”.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 144.559 . It is also known that the compound is a type of phenylmorpholine .Wissenschaftliche Forschungsanwendungen

Novel Compounds Synthesis and Therapeutic Potential

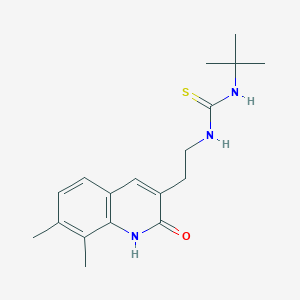

Research has focused on synthesizing novel compounds derived from or related to 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, demonstrating potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). Furthermore, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones highlighted potential anticancer activity, providing a basis for further exploration of related benzamide derivatives as cancer therapeutics (Hour et al., 2007).

Stability and Activity Relationship

Investigations into the structure-activity relationships have led to a better understanding of how modifications to the benzamide derivatives affect their stability and activity. For example, the benzimidazole sulfoxide class of H+/K+-ATPase inhibitors, which includes derivatives of this compound, showed that controlling the pyridine pKa through specific substitutions could achieve a balance between high potency and good stability under physiological conditions (Ife et al., 1989).

Methodological Developments

Methodological advancements have been made in the synthesis and analysis of benzamide derivatives, including this compound. An example includes the development of nonaqueous capillary electrophoretic separation for the analysis of related substances, showcasing a promising approach for quality control and characterization of these compounds (Ye et al., 2012).

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-24-15-5-4-12(18)10-14(15)16(23)20-11-13-6-7-19-17(21-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMPFXJDNPVOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)

![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)

![[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2744497.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)